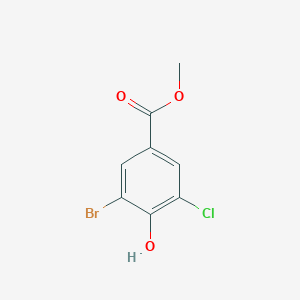

Methyl 3-bromo-5-chloro-4-hydroxybenzoate

Description

BenchChem offers high-quality Methyl 3-bromo-5-chloro-4-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-5-chloro-4-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-5-chloro-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBVKTLKVPLPTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-bromo-5-chloro-4-hydroxybenzoate CAS 4068-71-7 properties

An In-depth Technical Guide to Methyl 3-bromo-5-chloro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Versatile Halogenated Phenolic Ester

Methyl 3-bromo-5-chloro-4-hydroxybenzoate, identified by CAS number 4068-71-7, is a polysubstituted aromatic compound of significant interest to the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique arrangement of functional groups—a phenolic hydroxyl, a methyl ester, and two distinct halogens (bromine and chlorine) ortho and meta to the hydroxyl group—makes it a highly valuable and versatile building block. The electron-withdrawing nature of the halogens and the ester group acidifies the phenolic proton and deactivates the aromatic ring, while the hydroxyl and ester moieties provide reactive handles for a wide array of chemical transformations. This guide offers a comprehensive overview of its properties, a proposed synthetic pathway, reactivity profile, and potential applications, grounded in established chemical principles and available data.

Chemical Identity and Core Properties

The fundamental identity of this compound is established by its unique structural and molecular identifiers.

Structure and Identifiers

The arrangement of substituents on the benzene ring is key to its chemical behavior.

Caption: Chemical Structure of Methyl 3-bromo-5-chloro-4-hydroxybenzoate.

Physicochemical Data Summary

The known and predicted properties of the compound are summarized below. These characteristics are essential for planning experiments, including selecting appropriate solvent systems and reaction conditions.

| Property | Value | Source |

| CAS Number | 107356-01-4 | [1] |

| Molecular Formula | C₈H₆BrClO₃ | [1] |

| Molecular Weight | 265.49 g/mol | [1] |

| Physical Form | Solid, powder | |

| Melting Point | 120-122 °C | |

| Purity | Typically ≥96% | [1] |

| InChI | 1S/C8H6BrClO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |

| InChIKey | VWBVKTLKVPLPTE-UHFFFAOYSA-N | |

| SMILES | COC(=O)C1=CC(=C(C(=C1)Br)O)Cl | [2] |

| Predicted XlogP | 2.7 | [2] |

Spectroscopic Profile

While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, its structure allows for reliable prediction of its spectroscopic characteristics. Researchers should expect the following features.

-

¹H NMR: The proton NMR spectrum would be expected to show two singlets in the aromatic region (likely between 7.0-8.0 ppm) corresponding to the two non-equivalent aromatic protons. A singlet around 3.9 ppm would represent the methyl ester protons. A broad singlet, exchangeable with D₂O, would correspond to the phenolic hydroxyl proton; its chemical shift would be highly dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR would display eight distinct signals. The carbonyl carbon of the ester would appear significantly downfield (around 165 ppm). Six signals would be present in the aromatic region (approx. 110-160 ppm), and a signal around 52 ppm would correspond to the methoxy carbon.[3]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the phenol (approx. 3200-3500 cm⁻¹), a sharp C=O stretch from the ester carbonyl (approx. 1700-1730 cm⁻¹), C-O stretching bands (approx. 1200-1300 cm⁻¹), and various C-H and C=C aromatic stretches. The presence of halogen substituents (C-Br, C-Cl) would result in absorptions in the fingerprint region (<1000 cm⁻¹).[4][5]

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This would result in a cluster of peaks for the molecular ion and fragments containing these halogens. Predicted m/z values for common adducts include [M+H]⁺ at 264.92616 and [M-H]⁻ at 262.91160.[2]

Synthesis and Reactivity

Proposed Synthetic Pathway: Fischer-Speier Esterification

While specific literature on the synthesis of CAS 4068-71-7 is scarce, a logical and robust method can be derived from well-established protocols for analogous compounds, such as the synthesis of methyl 3-bromo-4-hydroxybenzoate.[6][7] The most direct approach is the Fischer-Speier esterification of the corresponding carboxylic acid, 3-bromo-5-chloro-4-hydroxybenzoic acid.

The causality behind this choice is compelling: the reaction is typically high-yielding, utilizes inexpensive and readily available reagents (methanol and a strong acid catalyst), and the workup procedure is straightforward. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Caption: Proposed Fischer Esterification Workflow for Synthesis.

Experimental Protocol (Exemplary)

This protocol is a self-validating system; the success of each step can be confirmed before proceeding.

-

Reaction Setup: To a stirred solution of 3-bromo-5-chloro-4-hydroxybenzoic acid (1.0 eq) in excess methanol (acting as both solvent and reagent, e.g., 5-10 mL per gram of acid), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) at room temperature.

-

Causality: The excess methanol drives the equilibrium towards the product side, maximizing yield according to Le Châtelier's principle. Sulfuric acid is the proton source essential for catalysis.[8]

-

-

Heating and Monitoring: Heat the reaction mixture to reflux (approx. 65°C for methanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes.

-

Trustworthiness: TLC allows for visual confirmation of the consumption of the more polar starting material (carboxylic acid) and the appearance of the less polar product (methyl ester).

-

-

Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate.

-

Causality: Ethyl acetate is an effective solvent for the ester product and is immiscible with water, facilitating the subsequent aqueous workup.

-

-

Aqueous Wash: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with brine.

-

Causality: The NaHCO₃ wash is critical for neutralizing the sulfuric acid catalyst and removing any unreacted carboxylic acid starting material by converting it to its water-soluble sodium salt. The brine wash helps to remove residual water from the organic layer.[7]

-

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification (If Necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene, or an ethanol/water mixture) to afford the final product in high purity.

Chemical Reactivity

The molecule's reactivity is governed by its three key functional groups:

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can undergo O-alkylation or O-acylation.

-

Aromatic Ring: The ring is electron-deficient due to the three electron-withdrawing groups (-COOCH₃, -Br, -Cl). This deactivates the ring towards further electrophilic aromatic substitution.

-

Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[9]

Applications in Drug Development and Research

Substituted benzoic acids and their esters are foundational scaffolds in medicinal chemistry.[10][11] Methyl 3-bromo-5-chloro-4-hydroxybenzoate is not an end-product therapeutic but rather a crucial intermediate or "building block" for constructing more complex and biologically active molecules.[10]

Its utility stems from the ability to selectively modify its functional groups:

-

The phenolic hydroxyl can be converted into an ether or ester linkage, serving as a key connection point in the synthesis of larger molecules, such as potential enzyme inhibitors or receptor ligands.[12]

-

The methyl ester can be hydrolyzed back to a carboxylic acid, which can then be coupled with amines to form amides—a common functional group in many pharmaceuticals.

-

The halogen atoms provide sites for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds to build molecular complexity.

Caption: Role as a Building Block in a Drug Discovery Workflow.

Safety and Handling

As a laboratory chemical, Methyl 3-bromo-5-chloro-4-hydroxybenzoate must be handled with appropriate precautions.

GHS Hazard Classification

| Hazard Class | Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| STOT - Single Exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves (chemical-resistant), safety goggles or a face shield, and a lab coat.[9]

-

Handling: Avoid breathing dust.[14] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[9]

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store at room temperature.

First Aid Measures

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[14]

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

References

-

Chemsrc. METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1. [Link]

-

Bentham Science Publisher. Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents. [Link]

-

PubChemLite. Methyl 3-bromo-5-chloro-4-hydroxybenzoate (C8H6BrClO3). [Link]

-

SpectraBase. 3-Bromo-5-chloro-4-hydroxybenzaldehyde. [Link]

-

Rsc.org. Supporting Information for Esterification of carboxylic acids. [Link]

-

PMC. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

EGUsphere. S1. Materials and reagents. [Link]

-

MilliporeSigma. Methyl 3-bromo-4-chloro-5-hydroxybenzoate. [Link]

- Google Patents.

-

healthychemical. Applications of Pharmaceutical-grade Sodium Benzoate. [Link]

-

PubMed. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. [Link]

-

Healthy Supplies. Pharmaceutical Applications and Benefits of Sodium Benzoate in Medicine. [Link]

-

NIST WebBook. 3-Bromo-5-chloro-2-hydroxybenzaldehyde. [Link]

-

PubChem. 3-Bromo-5-chloro-4-hydroxybenzoic acid. [Link]

-

CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. [Link]

-

Matrix Fine Chemicals. METHYL 5-BROMO-2-HYDROXYBENZOATE | CAS 4068-76-2. [Link]

-

PubChem. Methyl 3-bromo-4-hydroxybenzoate. [Link]

Sources

- 1. avantorsciences.com [avantorsciences.com]

- 2. PubChemLite - Methyl 3-bromo-5-chloro-4-hydroxybenzoate (C8H6BrClO3) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl 3-bromo-4-hydroxybenzoate | 29415-97-2 [chemicalbook.com]

- 7. Methyl 3-bromo-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. fishersci.com [fishersci.com]

- 10. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. annexechem.com [annexechem.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1 | Chemsrc [chemsrc.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 3-bromo-5-chloro-4-hydroxybenzoate

This guide provides a comprehensive technical overview of methyl 3-bromo-5-chloro-4-hydroxybenzoate, a halogenated aromatic compound of significant interest to the scientific community. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, a robust synthetic pathway, and its potential as a versatile intermediate in the synthesis of complex chemical entities.

Introduction and Strategic Importance

Methyl 3-bromo-5-chloro-4-hydroxybenzoate belongs to the class of substituted benzoic acid esters. Its chemical architecture, featuring a polysubstituted benzene ring with four distinct functional groups—a hydroxyl, a methyl ester, a bromine atom, and a chlorine atom—makes it a highly valuable and versatile building block in organic synthesis. The precise arrangement of these groups offers multiple, orthogonal reaction sites, enabling chemists to perform selective modifications. This strategic utility is particularly relevant in the construction of novel pharmaceutical agents and other bioactive compounds, where the introduction of halogens and phenolic moieties can significantly influence pharmacological properties such as binding affinity, metabolic stability, and membrane permeability. This guide serves to elucidate the foundational chemical principles of this compound, providing the technical insights necessary for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The structural integrity and properties of a molecule are fundamental to its reactivity and application. Methyl 3-bromo-5-chloro-4-hydroxybenzoate is a crystalline solid under standard conditions.[1] The core of the molecule is a benzene ring substituted at positions 1, 3, 4, and 5. The key to its utility lies in the electronic effects of its substituents: the electron-donating hydroxyl group and the electron-withdrawing ester, bromo, and chloro groups, which collectively modulate the reactivity of the aromatic ring.

Table 1: Physicochemical Properties of Methyl 3-bromo-5-chloro-4-hydroxybenzoate

| Property | Value | Source(s) |

| IUPAC Name | methyl 3-bromo-5-chloro-4-hydroxybenzoate | PubChem |

| CAS Number | 107356-01-4 | [1][2] |

| Molecular Formula | C₈H₆BrClO₃ | [2][3] |

| Molecular Weight | 265.49 g/mol | [1][2] |

| Physical Form | Powder / Solid | [1] |

| Melting Point | 120-122 °C | [1] |

| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)Br)O)Cl | [3] |

| InChI Key | VWBVKTLKVPLPTE-UHFFFAOYSA-N | [1][3] |

Synthesis Pathway: Esterification of 3-bromo-5-chloro-4-hydroxybenzoic acid

While various synthetic routes can be conceptualized, the most direct and reliable method for preparing methyl 3-bromo-5-chloro-4-hydroxybenzoate is through the Fischer esterification of its corresponding carboxylic acid precursor, 3-bromo-5-chloro-4-hydroxybenzoic acid. This acid-catalyzed reaction with methanol is a cornerstone of organic synthesis, valued for its high efficiency and atom economy. The causality behind this choice is clear: the reaction is typically high-yielding and the purification of the resulting ester is straightforward, often involving simple extraction and recrystallization, thereby avoiding complex chromatographic methods. This self-validating system ensures a reliable supply of the target compound.

Experimental Protocol: Fischer Esterification

This protocol is based on established methodologies for the esterification of substituted hydroxybenzoic acids.[4][5]

-

Reaction Setup: To a solution of 3-bromo-5-chloro-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (acting as both solvent and reactant, approx. 5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.05-0.1 eq) dropwise at room temperature.

-

Heating: Equip the reaction flask with a reflux condenser and heat the mixture to reflux (approximately 65-70 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting carboxylic acid spot indicates reaction completion (typically 4-16 hours).

-

Workup - Quenching and Extraction: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Workup - Phase Separation: Remove the bulk of the methanol under reduced pressure. Dilute the remaining residue with ethyl acetate and water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the isolated organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to afford methyl 3-bromo-5-chloro-4-hydroxybenzoate as a pure crystalline solid.

Synthesis Workflow Diagram

Caption: Fischer esterification of the parent acid to yield the target ester.

Spectroscopic and Analytical Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, its structure allows for the accurate prediction of its key spectroscopic features based on well-established principles.

Table 2: Predicted Spectroscopic Data for Methyl 3-bromo-5-chloro-4-hydroxybenzoate

| Technique | Expected Features |

| ¹H NMR | - Singlet (~3.9 ppm, 3H): Methyl ester protons (-OCH₃). - Singlet (~7.8-8.0 ppm, 2H): Two equivalent aromatic protons. - Broad Singlet (variable, ~5-6 ppm): Phenolic hydroxyl proton (-OH), exchangeable with D₂O. |

| ¹³C NMR | - ~52 ppm: Methyl ester carbon (-OCH₃). - ~120-155 ppm: Six distinct signals for the aromatic carbons, with carbons bearing halogens and oxygen showing characteristic shifts. - ~165 ppm: Carbonyl carbon of the ester group (C=O). |

| IR Spectroscopy | - ~3200-3500 cm⁻¹ (broad): O-H stretching of the phenolic group. - ~1700-1725 cm⁻¹ (strong): C=O stretching of the ester carbonyl. - ~1200-1300 cm⁻¹: C-O stretching. - ~1000-1100 cm⁻¹: C-O stretching. - Below 800 cm⁻¹: C-Br and C-Cl stretching vibrations. |

| Mass Spectrometry | - Predicted [M+H]⁺: 264.92616 m/z.[3] - Isotopic Pattern: A characteristic pattern due to the presence of bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.₃%) and chlorine (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.²%) isotopes. |

Applications in Research and Drug Development

Halogenated phenolic compounds are prevalent motifs in medicinal chemistry. While specific, documented applications of methyl 3-bromo-5-chloro-4-hydroxybenzoate are emerging, its structural analogues serve as crucial intermediates in synthesizing a wide array of therapeutic agents.[6][7]

The strategic value of this molecule lies in its potential for derivatization:

-

The Phenolic Hydroxyl Group: Can be alkylated or acylated to introduce diverse side chains or can participate in reactions like the Williamson ether synthesis.

-

The Ester Group: Can be hydrolyzed back to the carboxylic acid for amide coupling or reduced to a primary alcohol for further transformations.

-

The Halogen Atoms (Br and Cl): Serve as handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds to build molecular complexity.

This multi-functionality makes it an ideal scaffold for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

As with any laboratory chemical, proper handling is paramount. Methyl 3-bromo-5-chloro-4-hydroxybenzoate should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

GHS Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.[1]

References

-

PubChem. (n.d.). Methyl 3-bromo-5-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]

-

Nie, H. Y., et al. (2010). Methyl 4-bromo-3-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o115. Retrieved from [Link]

Sources

- 1. methyl 3-bromo-5-chloro-4-hydroxybenzoate | 107356-01-4 [sigmaaldrich.com]

- 2. avantorsciences.com [avantorsciences.com]

- 3. PubChemLite - Methyl 3-bromo-5-chloro-4-hydroxybenzoate (C8H6BrClO3) [pubchemlite.lcsb.uni.lu]

- 4. Methyl 3-bromo-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl 3-bromo-4-hydroxybenzoate | 29415-97-2 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Methyl 4-bromo-3-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Safety & Handling Guide: Methyl 3-bromo-5-chloro-4-hydroxybenzoate in Advanced Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: Methyl 3-bromo-5-chloro-4-hydroxybenzoate (CAS: 107356-01-4)

Executive Summary & Synthetic Context

In modern drug discovery and active pharmaceutical ingredient (API) synthesis, halogenated aromatic building blocks are indispensable. Methyl 3-bromo-5-chloro-4-hydroxybenzoate is a highly functionalized intermediate prized for its orthogonal reactivity. Featuring a phenolic hydroxyl group, an ester moiety, and two distinct halogens (bromine and chlorine), it allows for highly selective, sequential cross-coupling reactions.

However, this dense functionalization directly dictates its toxicological profile. As a Senior Application Scientist, I approach safety not as a checklist, but as a mechanistic consequence of molecular structure. This whitepaper decodes the Safety Data Sheet (SDS) parameters for this compound, explaining the causality behind its hazards and providing self-validating protocols for its safe integration into your synthetic workflows.

Physicochemical Profiling & Structural Implications

Understanding the physical properties of Methyl 3-bromo-5-chloro-4-hydroxybenzoate is critical for predicting its behavior in both synthetic environments and biological exposure scenarios.

Table 1: Quantitative Physicochemical and Hazard Data

| Parameter | Value / Description |

| CAS Number | 107356-01-4 |

| Molecular Formula | C8H6BrClO3 |

| Molecular Weight | 265.49 g/mol |

| Physical State | Solid (Powder) |

| Melting Point | 120 - 122 °C |

| Storage Conditions | Room Temperature (RT), Dry, Sealed |

| GHS Signal Word | Warning |

| Hazard Codes | H302, H315, H319, H335 |

Data aggregated from standardized SDS parameters[1][2].

The Causality of the Hazard: Why is this specific compound a severe irritant? The answer lies in its electron density. The presence of the highly electron-withdrawing bromine and chlorine atoms ortho and meta to the phenolic hydroxyl group significantly increases the acidity (lowers the pKa) of the phenol compared to unhalogenated analogs. This acidic phenolic proton readily disrupts cellular membranes and denatures local proteins upon contact, driving its classification as a severe eye and skin irritant (H315, H319)[1][2]. Furthermore, the dual halogenation increases the lipophilicity (LogP) of the molecule, enhancing its ability to permeate biological membranes and necessitating stringent dermal protection protocols.

Self-Validating Safety & Handling Protocols

To ensure an E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliant laboratory environment, protocols must be self-validating. You must build verification steps directly into your workflow to confirm that exposure controls are functioning.

Protocol A: Step-by-Step Weighing and Mass Transfer

Objective: Prevent aerosolization and dermal exposure during the handling of the fine powder[2].

-

PPE Selection (Causality-Driven): Don nitrile gloves (minimum 0.11 mm thickness). Do not use latex. Halogenated aromatic compounds can rapidly permeate natural rubber latex, leading to undetected dermal exposure. Wear a fastened lab coat and wrap-around safety goggles[2].

-

Environmental Control: Conduct all weighing inside a calibrated ductless fume hood or a localized exhaust ventilation (LEV) powder weighing station to mitigate the H335 (respiratory irritation) hazard.

-

Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing spatula and weigh boat. Halogenated powders often hold a static charge; neutralizing this prevents the powder from repelling off the spatula and aerosolizing into your breathing zone.

-

Transfer: Transfer the weighed solid into the reaction vessel using a closed-system powder funnel.

-

Self-Validation Step: Visually inspect the weighing area under a handheld UV light (many conjugated aromatics exhibit slight fluorescence) to ensure no micro-spills remain. Wipe down the balance with an isopropanol-soaked lint-free cloth, followed by a dry wipe.

Workflow for the safe handling and exposure control of halogenated benzoates.

Protocol B: Spill Mitigation & Environmental Controls

Objective: Safely neutralize and contain accidental powder or solution spills without generating secondary hazards[2].

-

Evacuation & Assessment: Isolate the spill area. If the spill occurs outside a fume hood, immediately don respiratory protection (N95 or P100 half-mask) to protect against H335 hazards[2].

-

Containment: Surround the spill with an inert, absorbent material such as diatomaceous earth or clean sand. Crucial Insight: Do not use combustible absorbents like sawdust. Halogenated organic compounds can sometimes undergo exothermic reactions with organic matter under specific oxidative conditions.

-

Wetting (If Powder): Gently mist the spilled powder with a 50/50 mixture of water and ethanol. This suppresses dust formation before sweeping.

-

Collection: Use non-sparking plastic tools to scoop the absorbed material into a hazardous waste container explicitly labeled for halogenated organic waste.

-

Self-Validation Step: Wash the spill surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual acidic phenol, followed by a deionized water rinse. Check the pH of the final rinse water with pH paper. Once the paper reads neutral (pH ~7), the decontamination is validated.

Reactivity & Synthetic Applications (Contextualizing the SDS)

Safety does not exist in a vacuum; it must be contextualized by how the chemical is used. In drug discovery, Methyl 3-bromo-5-chloro-4-hydroxybenzoate is utilized for its differential reactivity.

-

Chemoselectivity: The carbon-bromine (C-Br) bond has a significantly lower bond dissociation energy than the carbon-chlorine (C-Cl) bond. Consequently, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) will occur chemoselectively at the bromine position, leaving the chlorine intact for late-stage functionalization.

-

Protection Strategy: The highly acidic phenolic hydroxyl group (the source of the H315/H319 hazards) can poison transition metal catalysts or participate in unwanted side reactions. It is standard practice to protect this phenol (e.g., as a benzyl ether or methoxymethyl ether) prior to coupling. Note: Protecting the phenol effectively eliminates the acute irritation hazard of the intermediate, altering its safety profile for downstream steps.

Chemoselective reactivity pathway and protection strategy for cross-coupling.

Conclusion

The safe handling of Methyl 3-bromo-5-chloro-4-hydroxybenzoate requires an understanding that extends beyond memorizing GHS codes. By recognizing the causality between its heavily halogenated, phenolic structure and its irritating properties, researchers can implement logical, self-validating safety protocols. Proper PPE selection, static mitigation, and chemoselective synthetic planning ensure both the integrity of the chemical process and the absolute safety of the laboratory personnel.

References

Sources

A Comparative Technical Guide to Methyl 3-bromo-5-chloro-4-hydroxybenzoate and Methyl 3,5-dibromo-4-hydroxybenzoate for Advanced Research Applications

This in-depth technical guide provides a comprehensive analysis of two closely related halogenated hydroxybenzoate esters: methyl 3-bromo-5-chloro-4-hydroxybenzoate and methyl 3,5-dibromo-4-hydroxybenzoate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the critical differences in their synthesis, physicochemical properties, spectroscopic signatures, chemical reactivity, and potential biological activities. By understanding these nuances, researchers can make more informed decisions in the selection and application of these versatile chemical building blocks.

Executive Summary: The Significance of Halogen Substitution

At the heart of the distinction between methyl 3-bromo-5-chloro-4-hydroxybenzoate and methyl 3,5-dibromo-4-hydroxybenzoate lies the substitution at the 5-position of the aromatic ring: a chlorine atom versus a bromine atom. This seemingly subtle difference has profound implications for the molecule's electronic properties, steric hindrance, and reactivity, particularly in cross-coupling reactions, which are fundamental in modern synthetic chemistry. Furthermore, the nature of the halogen substituent can significantly influence the biological activity profile of the resulting compounds. This guide will dissect these differences, providing a clear rationale for experimental design and application.

Molecular Structure and Physicochemical Properties: A Comparative Overview

The foundational difference between the two subject compounds is their elemental composition, which in turn dictates their molecular weight and other physical properties.

| Property | Methyl 3-bromo-5-chloro-4-hydroxybenzoate | Methyl 3,5-dibromo-4-hydroxybenzoate |

| CAS Number | 107356-01-4 | 41727-47-3[1][2] |

| Molecular Formula | C₈H₆BrClO₃ | C₈H₆Br₂O₃[1] |

| Molecular Weight | 265.49 g/mol | 309.94 g/mol [1] |

| Appearance | White to off-white powder | White to yellow solid[1] |

| Melting Point | 120-122 °C | 122-125 °C |

The similar melting points suggest that the overall crystal packing is not dramatically altered by the substitution of chlorine with bromine. However, the difference in molecular weight is a primary distinguishing feature.

Synthesis Strategies: A Tale of Two Halogenations

The synthesis of both compounds typically starts from the readily available methyl 4-hydroxybenzoate. The key to obtaining the desired product lies in the careful control of halogenating agents and reaction conditions.

Synthesis of Methyl 3,5-dibromo-4-hydroxybenzoate

The dibrominated compound is generally more straightforward to synthesize due to the activating effect of the hydroxyl group, which directs electrophilic substitution to the ortho positions.

Sources

Melting point range of methyl 3-bromo-5-chloro-4-hydroxybenzoate

An In-depth Technical Guide to the Melting Point Range of Methyl 3-bromo-5-chloro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point range of methyl 3-bromo-5-chloro-4-hydroxybenzoate, a key intermediate in various synthetic pathways. The document outlines the theoretical and practical considerations for the accurate determination of this physical property, emphasizing its significance as a criterion for purity and identity. A detailed, field-proven protocol for melting point determination using the capillary method is presented, along with a discussion on the interpretation of results and potential sources of experimental error. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently assess the quality of methyl 3-bromo-5-chloro-4-hydroxybenzoate in a laboratory setting.

Introduction: The Critical Role of Melting Point in Compound Characterization

In the realm of organic chemistry and drug development, the physical properties of a compound serve as fundamental indicators of its identity and purity. Among these, the melting point is a crucial and readily determinable characteristic for crystalline solids. A sharp and consistent melting point range is a strong indicator of a pure substance, while a broad or depressed melting range typically signifies the presence of impurities.[1] For a compound such as methyl 3-bromo-5-chloro-4-hydroxybenzoate, which may serve as a building block in the synthesis of more complex molecules, ensuring its purity is paramount to the success of subsequent reactions and the quality of the final product.

Methyl 3-bromo-5-chloro-4-hydroxybenzoate is a halogenated aromatic ester with the chemical formula C₈H₆BrClO₃. Its structure, featuring a substituted benzene ring, lends itself to a crystalline solid form at room temperature. The reported melting point for this compound is 120-122 °C [2]. This guide will delve into the methodology for verifying this range and understanding the factors that can influence it.

Theoretical Foundation of Melting Point Depression

The presence of even small amounts of soluble impurities will typically cause a depression in the melting point and a broadening of the melting range.[1] This phenomenon, known as melting point depression, is a colligative property, meaning it depends on the concentration of the solute (impurity) and not its specific identity. From a thermodynamic standpoint, the impurity disrupts the crystal lattice of the solid, requiring less energy (a lower temperature) to break the intermolecular forces holding the molecules together. The melting process also occurs over a wider temperature range as different parts of the mixture melt at different temperatures.

Understanding this principle is essential for the researcher, as it transforms the melting point determination from a simple physical measurement into a powerful analytical tool for assessing purity.

Experimental Protocol: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a small-scale organic solid is the capillary melting point technique.[1] This method offers high accuracy with a minimal amount of sample.

Materials and Apparatus

-

Methyl 3-bromo-5-chloro-4-hydroxybenzoate sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding large crystals)

-

Thermometer (calibrated)

Step-by-Step Procedure

-

Sample Preparation:

-

Ensure the methyl 3-bromo-5-chloro-4-hydroxybenzoate sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle to ensure uniform packing in the capillary tube.

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample down into the bottom. The packed sample height should be approximately 2-3 mm.[3]

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned so that the bulb is level with the sample in the capillary tube.

-

-

Melting Point Determination:

-

Rapid Preliminary Measurement (Optional but Recommended): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. This will allow for a more precise measurement in the subsequent trial.[3]

-

Accurate Measurement: For an accurate determination, begin heating the apparatus at a slow and steady rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point of 120-122 °C.[3]

-

Record the Melting Range:

-

T₁: The temperature at which the first droplet of liquid is observed.

-

T₂: The temperature at which the entire sample has completely melted and become a clear liquid.

-

-

The melting point is recorded as the range from T₁ to T₂.

-

-

Post-Measurement:

-

Allow the apparatus to cool sufficiently before performing another measurement.

-

Dispose of the used capillary tube in a designated glass waste container.

-

Interpreting the Results

| Observation | Interpretation |

| Sharp melting range (e.g., 121-122 °C) within the expected range | High purity of the methyl 3-bromo-5-chloro-4-hydroxybenzoate sample. |

| Broad melting range (e.g., 117-121 °C) | Presence of impurities. |

| Depressed and broad melting range (e.g., 115-119 °C) | Significant presence of impurities. |

| No melting, but decomposition (darkening of the sample) | The compound decomposes before it melts. This decomposition temperature is also a characteristic property. |

Potential Sources of Error and Mitigation Strategies

To ensure the trustworthiness of the obtained melting point range, it is crucial to be aware of potential sources of error and how to mitigate them.

-

Poor Packing of the Capillary Tube: An unevenly packed sample can lead to inefficient heat transfer and a broader melting range. Ensure the sample is tightly packed.

-

Rapid Heating Rate: Heating the sample too quickly near its melting point will cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range.[3]

-

Thermometer Inaccuracy: An uncalibrated thermometer can lead to systematic errors. Regular calibration against known standards is recommended.

-

Sample Contamination: Ensure all equipment (spatula, mortar, etc.) is clean and dry to avoid cross-contamination.

-

Sublimation: Some compounds may sublime (transition directly from solid to gas) before melting. If this is observed, sealing the capillary tube may be necessary.

Logical Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for an accurate melting point determination of methyl 3-bromo-5-chloro-4-hydroxybenzoate.

Caption: Workflow for determining the melting point of methyl 3-bromo-5-chloro-4-hydroxybenzoate.

Conclusion

The melting point range of methyl 3-bromo-5-chloro-4-hydroxybenzoate is a critical quality attribute that provides valuable information about its identity and purity. By adhering to the detailed protocol outlined in this guide and understanding the theoretical principles, researchers can confidently and accurately determine this physical property. A sharp melting range within the expected 120-122 °C provides a high degree of confidence in the material's suitability for downstream applications in research and development.

References

-

University of Calgary. Melting point determination. [Link]

-

University of Babylon. experiment (1) determination of melting points. [Link]

-

PennWest University. Determination of Melting Point. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

Sources

Methodological & Application

Synthesis of methyl 3-bromo-5-chloro-4-hydroxybenzoate from methyl 3-chloro-4-hydroxybenzoate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Synthesis of halogenated building blocks for targeted therapeutics, including Fatty Acid Synthase (FASN) inhibitors.

Executive Summary

The synthesis of highly functionalized aromatic building blocks is a critical foundational step in modern drug discovery. Methyl 3-bromo-5-chloro-4-hydroxybenzoate is a densely substituted phenol derivative utilized in the development of advanced therapeutics, most notably in the synthesis of Fatty Acid Synthase (FASN) inhibitors[1]. FASN is a key metabolic enzyme responsible for de novo lipogenesis (DNL), and its inhibition is a heavily pursued therapeutic strategy for treating Non-Alcoholic Steatohepatitis (NASH) and various oncological disorders[2].

This application note details a highly regioselective, scalable, and robust protocol for the electrophilic bromination of methyl 3-chloro-4-hydroxybenzoate to yield methyl 3-bromo-5-chloro-4-hydroxybenzoate, utilizing a mixed solvent system of glacial acetic acid and dichloromethane.

Mechanistic Insights and Reaction Design

As a self-validating system, the success of this protocol relies on the precise exploitation of electronic directing effects and solvent-mediated electrophile activation.

Regioselectivity (Electronic Directing Effects)

The starting material, methyl 3-chloro-4-hydroxybenzoate, features three substituents on the benzene ring that collectively dictate the site of electrophilic aromatic substitution (EAS):

-

Hydroxyl Group (-OH) at C4: A strongly activating, ortho/para-directing group.

-

Ester Group (-COOCH3) at C1: A deactivating, meta-directing group.

-

Chloro Group (-Cl) at C3: A weakly deactivating, ortho/para-directing group.

Because the strongly activating -OH group dominates the ring's electron density, it dictates the regiochemistry. The para position (C1) is blocked by the ester, and one ortho position (C3) is blocked by the chlorine atom. Therefore, the incoming electrophile is exclusively directed to the remaining ortho position at C5 .

Solvent Causality and Temperature Control

The reaction utilizes a 1:1 mixture of glacial acetic acid (AcOH) and dichloromethane (DCM)[2].

-

Glacial Acetic Acid: Acts as a polar protic medium that hydrogen-bonds with molecular bromine (

). This interaction polarizes the -

Dichloromethane: Serves as a non-polar co-solvent to maintain the solubility of the starting material and the increasingly lipophilic brominated product, preventing premature precipitation and ensuring a homogeneous reaction.

-

Temperature Gradient: The dropwise addition of bromine is conducted at 0 °C to control the initial exothermic reaction, preventing oxidative degradation of the phenol. Subsequent warming to room temperature provides the kinetic energy required to drive the substitution to completion.

Visualizations

Experimental Workflow

The following diagram illustrates the logical progression of the synthetic protocol, from reagent preparation to final product isolation.

Caption: Experimental workflow for the regioselective bromination of methyl 3-chloro-4-hydroxybenzoate.

Biological Rationale

The resulting halogenated building block is crucial for synthesizing FASN inhibitors. The diagram below maps the biological pathway and disease context justifying the synthesis of this compound.

Caption: Biological rationale: FASN inhibition pathway relevant to NASH and oncology.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry and Reaction Parameters

| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Moles (mmol) | Function |

| Methyl 3-chloro-4-hydroxybenzoate | 186.59 | 1.00 | 5.25 g | 28.2 | Starting Material |

| Bromine ( | 159.81 | 1.11 | 1.6 mL | 31.27 | Electrophile |

| Glacial Acetic Acid | 60.05 | - | 20 mL | - | Protic Solvent / Activator |

| Dichloromethane (DCM) | 84.93 | - | 20 mL | - | Co-solvent |

| Purified Water ( | 18.02 | - | 100 mL | - | Quenching Agent |

Table 2: Product Specifications

| Property | Expected Value |

| Target Compound | Methyl 3-bromo-5-chloro-4-hydroxybenzoate |

| CAS Number | 107356-01-4[3] |

| Molecular Formula | |

| Molecular Weight | 265.49 g/mol |

| Melting Point | 120 - 122 °C[3] |

Experimental Protocol

Caution: Molecular bromine (

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask with a magnetic stir bar.

-

Add methyl 3-chloro-4-hydroxybenzoate (5.25 g, 28.2 mmol) to the flask[2].

-

Add glacial acetic acid (20 mL) and dichloromethane (20 mL) to the flask. Stir the mixture until the starting material is fully dissolved, ensuring a homogeneous solution.

Step 2: Electrophilic Bromination

-

Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

-

Using an addition funnel or a chemical-resistant syringe, add molecular bromine (1.6 mL, 31.27 mmol) dropwise to the stirred solution[2].

-

Critical Insight: Dropwise addition prevents localized heating and minimizes the formation of poly-brominated impurities.

-

-

Once the addition is complete, remove the ice-water bath.

-

Allow the reaction mixture to warm naturally to room temperature (approx. 20-25 °C) and stir overnight (12-16 hours) to ensure maximum conversion[2].

Step 3: Quenching and Workup

-

Quench the reaction by slowly adding purified water (100 mL) to the flask[2]. Stir vigorously for 10 minutes.

-

Note: If residual unreacted bromine is present (indicated by a persistent deep red/brown color), a mild reducing agent such as saturated aqueous sodium thiosulfate (

) can be added dropwise until the solution turns pale yellow/colorless.

-

-

Transfer the biphasic mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (

mL). -

Combine the organic layers and wash sequentially with distilled water (50 mL) and saturated aqueous sodium chloride (brine, 50 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate (

). -

Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to afford the crude product.

-

Optional: Purify the crude material via flash column chromatography or recrystallization depending on the required purity for downstream applications.

References

- Forma Therapeutics, Inc. (2019).INHIBITING FATTY ACID SYNTHASE (FASN) - EP3636637A1. European Patent Office.

Sources

Application Note: Strategic Utilization of Methyl 3-bromo-5-chloro-4-hydroxybenzoate in Advanced API Synthesis

Executive Summary

Methyl 3-bromo-5-chloro-4-hydroxybenzoate (CAS: 107356-01-4) is a highly functionalized, polyhalogenated aromatic building block. Its unique substitution pattern provides a scaffold with multiple orthogonal reactive sites, making it an invaluable active pharmaceutical ingredient (API) intermediate. Recently, this compound has emerged as a critical precursor in the synthesis of novel Fatty Acid Synthase (FASN) inhibitors , which are actively being developed for the treatment of Non-Alcoholic Steatohepatitis (NASH) and specific oncology indications ()[1].

This application note details the mechanistic rationale, a self-validating synthesis protocol for the intermediate, and its downstream application in cross-coupling workflows.

Physicochemical Specifications

To ensure lot-to-lot consistency during API synthesis, the intermediate must conform to strict physical and chemical parameters. The quantitative data is summarized below:

| Property | Specification / Value | Source Reference |

| Chemical Name | Methyl 3-bromo-5-chloro-4-hydroxybenzoate | ()[2] |

| CAS Number | 107356-01-4 | ()[3] |

| Molecular Formula | C₈H₆BrClO₃ | ()[2] |

| Molecular Weight | 265.49 g/mol | ()[2] |

| Monoisotopic Mass | 263.9189 Da | ()[4] |

| Melting Point | 120 – 122 °C | ()[3] |

| Physical Form | Solid / Powder | ()[3] |

Mechanistic Rationale in Drug Design

The selection of methyl 3-bromo-5-chloro-4-hydroxybenzoate as a starting scaffold is driven by the orthogonal reactivity of its functional groups, which allows for highly controlled, sequential modifications:

-

C4-Hydroxyl Group: Serves as an initial anchor for etherification (e.g., O-methylation or Mitsunobu reactions). Alkylating this phenol prevents unwanted side reactions during subsequent metal-catalyzed steps.

-

C3-Bromo Group: Acts as a highly reactive handle for Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig). The weaker C-Br bond undergoes oxidative addition much faster than the C-Cl bond.

-

C5-Chloro Group: Remains inert during standard Pd-catalyzed cross-coupling at the bromide site. In the final drug molecule, the chlorine atom provides critical steric hindrance and metabolic stability, blocking cytochrome P450-mediated oxidation.

-

C1-Methyl Ester: Acts as a robust protecting group for the carboxylic acid during upstream synthesis. It can be selectively saponified in the final step to yield the free acid, which is often required for target protein binding (e.g., interacting with the thioesterase domain of FASN).

Upstream Synthesis Protocol: Electrophilic Bromination

This protocol describes the synthesis of the intermediate from methyl 3-chloro-4-hydroxybenzoate. As a Senior Application Scientist, I have structured this as a self-validating system —meaning the protocol contains built-in physical and analytical checkpoints to guarantee success and prevent the propagation of errors.

Reagents & Materials

-

Starting Material (SM): Methyl 3-chloro-4-hydroxybenzoate (28.2 mmol, 5.25 g)

-

Reagent: Bromine (Br₂) (31.27 mmol, 1.6 mL)

-

Solvents: Glacial Acetic Acid (20 mL), Dichloromethane (DCM) (20 mL)

-

Quench: 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology & Causality

-

Dissolution: Suspend the SM in a 1:1 mixture of Glacial Acetic Acid and DCM (40 mL total) in a round-bottom flask equipped with a magnetic stirrer.

-

Causality: DCM ensures complete dissolution of the organic starting material. Glacial acetic acid acts as a protic co-solvent that hydrogen-bonds with the bromine, polarizing the Br-Br bond. This accelerates the electrophilic aromatic substitution without requiring a harsh Lewis acid catalyst.

-

-

Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

-

Causality: The low temperature suppresses over-bromination (di-bromination) and prevents the hydrolysis of the methyl ester in the acidic environment.

-

-

Bromine Addition: Add the bromine (1.6 mL) dropwise over 15 minutes.

-

Propagation: Remove the ice bath and allow the mixture to stir overnight at room temperature to ensure complete conversion ()[1].

Self-Validation Checkpoints

-

Validation Checkpoint 1 (Reaction Completion): Sample 10 µL of the reaction, dilute in acetonitrile, and analyze via LC-MS (ESI negative mode). The protocol is validated to proceed only when the SM peak disappears and a distinct isotopic cluster appears at m/z 262.9 / 264.9 / 266.9 (approximate 3:4:1 ratio due to the combination of Br and Cl isotopes).

-

Validation Checkpoint 2 (Quench Verification): Quench the reaction by slowly adding 100 mL of water followed by 10% aq. Na₂S₂O₃. The visual transition from a deep red/orange solution to a pale yellow/colorless organic layer confirms the complete reduction of unreacted electrophilic bromine, preventing downstream oxidative degradation.

-

Isolation: Extract the mixture with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the solid product.

Downstream Application: Assembly of FASN Inhibitors

Once synthesized, methyl 3-bromo-5-chloro-4-hydroxybenzoate is utilized to build complex biphenyl or spirocyclic FASN inhibitors. The workflow relies on the orthogonal reactivity discussed in Section 3.

Workflow for synthesizing FASN inhibitors using methyl 3-bromo-5-chloro-4-hydroxybenzoate.

Downstream Protocol Summary:

-

O-Alkylation: The intermediate is treated with Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) in DMF to yield methyl 3-bromo-5-chloro-4-methoxybenzoate.

-

Suzuki-Miyaura Coupling: The brominated precursor is reacted with a functionalized aryl boronic acid using a Palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (Na₂CO₃) in a dioxane/water mixture at 90 °C. The C-Br bond selectively couples, leaving the C-Cl bond intact.

-

Saponification: The methyl ester is hydrolyzed using Lithium Hydroxide (LiOH) in THF/Water to yield the final active carboxylic acid FASN inhibitor ()[1].

Analytical Validation & Quality Control

To ensure the intermediate is suitable for GMP or advanced preclinical synthesis, it must pass the following analytical QC parameters:

-

LC-MS (ESI-): Must exhibit the exact mass [M-H]⁻ at 262.91 m/z . The presence of peaks at 184.9 m/z (unreacted SM) or 342.8 m/z (di-brominated impurity) indicates protocol failure.

-

¹H-NMR (400 MHz, CDCl₃):

-

Expected singlet at ~3.95 ppm (3H, -OCH₃ ester).

-

Expected singlet at ~6.10 ppm (1H, -OH, exchangeable with D₂O).

-

Expected aromatic protons: Two distinct singlets in the 7.80 - 8.20 ppm range (meta-coupling may be too small to resolve, appearing as singlets), confirming the 3,5-disubstitution pattern.

-

References

- European Patent Office (Forma Therapeutics, Inc.)

-

NORMAN SusDat Database Title: chlorinetps - methyl 3-bromo-5-chloro-4-hydroxybenzoate Source: NORMAN Network URL:[Link]

Sources

Application Note: Synthesis and Evaluation of Halogenated Benzoate Esters as Novel Antibacterial Agents

Abstract

Amid the escalating crisis of antibiotic resistance, there is an urgent need for the development of novel antimicrobial agents. Halogenated benzoate esters represent a promising class of compounds, leveraging a simple and adaptable scaffold to exhibit significant antibacterial activity. This guide provides a comprehensive overview for researchers, offering detailed protocols for the synthesis of these compounds via Fischer esterification, their evaluation using standardized antibacterial susceptibility testing, and insights into their structure-activity relationships and potential mechanisms of action.

Scientific Rationale & Design Strategy

The benzoate ester structure serves as a fundamental pharmacophore. The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring is a key strategy to modulate the compound's physicochemical properties and enhance its biological activity.[1][2][3]

Causality Behind Halogenation:

-

Increased Lipophilicity: Halogens are more lipophilic than hydrogen. This property can enhance the molecule's ability to penetrate the lipid-rich cell membranes of bacteria, a critical step for intracellular action.[4]

-

Electronic Effects: The electron-withdrawing nature of halogens can alter the electron density of the aromatic ring and the ester carbonyl group, potentially influencing interactions with biological targets.

-

Steric Hindrance: The size of the halogen atom can provide steric bulk, which may favor or hinder binding to specific target sites within the bacterial cell.

The strategic placement and number of halogen substituents, along with the length of the ester's alkyl chain, are critical variables for optimizing antibacterial potency.[5][6]

Caption: Core scaffold of halogenated benzoate esters highlighting key modification sites.

Synthesis Protocol: Fischer Esterification of Dihalogenated Benzoic Acid

Fischer esterification is a reliable and cost-effective method for synthesizing esters from carboxylic acids and alcohols using an acid catalyst.[7][8][9][10] This protocol details the synthesis of Methyl 2,4-dichlorobenzoate as a representative example.

2.1. Materials & Equipment

-

2,4-Dichlorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium chloride (NaCl), saturated solution (brine)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

2.2. Step-by-Step Procedure

-

Reactant Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of 2,4-dichlorobenzoic acid in 50 mL of methanol. Using an excess of the alcohol helps to drive the equilibrium towards the product.[8][10]

-

Catalyst Addition: While stirring the mixture, slowly and carefully add 1.0 mL of concentrated sulfuric acid. Caution: This process is exothermic. The acid acts as a catalyst by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[9][10]

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[7]

-

Work-up & Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 100 mL of cold water. Extract the product with 50 mL of ethyl acetate.[7]

-

Wash the organic layer sequentially with 50 mL of water, two 50 mL portions of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.[7][9]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product, Methyl 2,4-dichlorobenzoate, typically as a colorless oil or low-melting solid.[7]

2.3. Purification & Characterization

-

Purification: If necessary, the crude product can be purified by vacuum distillation or column chromatography.

-

Characterization: Confirm the structure and purity using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Caption: Experimental workflow for the synthesis of halogenated benzoate esters.

Protocol for Antibacterial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12] The broth microdilution method is a standardized and widely used technique for determining MIC values.[13][14][15]

3.1. Materials & Equipment

-

Test compound (Halogenated benzoate ester)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for measuring OD₆₀₀)

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

3.2. Step-by-Step Procedure

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[12] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11][12]

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well plate.[12][13]

-

Add 100 µL of CAMHB to wells 2 through 11.

-

Add 200 µL of the compound at twice the highest desired test concentration to well 1.

-

Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no compound).

-

Well 12 serves as the sterility control (no bacteria).[12]

-

-

Inoculation: Inoculate each well (1 through 11) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.[12]

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[12]

-

Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. The growth control should be turbid, and the sterility control should be clear.[12]

Caption: Workflow for the Broth Microdilution MIC Assay.

Structure-Activity Relationship (SAR) Insights

The antibacterial efficacy of halogenated benzoate esters is highly dependent on their chemical structure. By comparing the MIC values of various analogues, clear SAR trends can be established.

-

Effect of Halogenation: Generally, increasing the number of halogen substituents on the aromatic ring enhances antibacterial activity, particularly against Gram-positive bacteria.[1][2] This is often attributed to increased lipophilicity, which facilitates passage through the cell wall.[4]

-

Type of Halogen: The nature of the halogen also plays a role. In some studies, activity increases from fluorine to iodine, correlating with increasing hydrophobicity and polarizability.[3]

-

Alkyl Chain Length: The antimicrobial properties of esters like parabens (p-hydroxybenzoate esters) are known to increase with the length of the alkyl chain (e.g., propyl > ethyl > methyl).[5][6] This is likely due to an improved ability to disrupt the microbial cell membrane.[16]

Table 1: Representative MIC Values of Halogenated Benzoates (Hypothetical Data)

| Compound | Substituent(s) | Ester Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 1 | 4-Fluoro | Methyl | 128 | >256 |

| 2 | 4-Chloro | Methyl | 64 | 256 |

| 3 | 2,4-Dichloro | Methyl | 32 | 128 |

| 4 | 2,4-Dichloro | Ethyl | 16 | 128 |

| 5 | 2,4-Dichloro | Propyl | 8 | 64 |

This table presents illustrative data to demonstrate SAR principles.

Proposed Mechanism of Action (MoA)

The precise antibacterial mechanism of halogenated benzoate esters is not fully elucidated but is believed to be multi-faceted, similar to related compounds like parabens.[17]

Key proposed mechanisms include:

-

Cell Membrane Disruption: The primary mechanism is thought to involve the disruption of the cytoplasmic membrane's integrity.[5][16] The lipophilic nature of the compounds allows them to intercalate into the lipid bilayer, altering membrane permeability, interfering with transport processes, and causing leakage of essential intracellular components.[17][18]

-

Enzyme Inhibition: These compounds may inhibit crucial cellular enzymes, such as those involved in DNA and RNA synthesis or energy metabolism.[17]

-

Mitochondrial Dysfunction: Some studies suggest that these molecules can interfere with mitochondrial function, leading to a depletion of cellular ATP.[16][18]

Caption: Proposed multi-target mechanism of action for halogenated benzoate esters.

Conclusion

Halogenated benzoate esters are a versatile and synthetically accessible class of compounds with significant potential for development as new antibacterial agents. Their efficacy can be systematically optimized by modifying the halogen substitution pattern and the ester alkyl chain. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, evaluate, and further investigate these promising molecules in the fight against bacterial infections.

References

-

Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

-

Hielscher Ultrasonics. Minimum Inhibitory Concentration (MIC) Assay Protocol. [Link]

-

Wojnicz, D., & Tichaczek-Goska, D. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Nowak, K., Jabłońska, E., & Ratajczak-Wrona, W. (2017). Ecotoxicological aspects of the use of parabens in the production of cosmetics. Ejournals. [Link]

-

Wadhwa, R., & Rai, S. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

-

Microchem Laboratory. (2025, February 3). Parabens. [Link]

-

Hu, G., et al. (2016, April 28). Structure-Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. PubMed. [Link]

-

El-Sayed, N. N. E., et al. Synthesis, reactions, and antimicrobial evaluations of new benzo[e][13][15]thiazine derivatives. ResearchGate. [Link]

-

Dandle LION Medical. Safety and Toxicity Assessment of Parabens in Pharmaceutical and Food Products. [Link]

-

Bentham Science Publisher. Synthesis and Biological Evaluation of Halogenated 2-Arylimino-3-arythiazolidine- 4-ones Containing Benzoic Acid Fragments as Antibacterial Agents. [Link]

-

ResearchGate. Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. [Link]

-

Beilstein Journals. (2016, May 23). Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids. [Link]

-

Beilstein Journals. (2016, May 23). Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids. [Link]

-

Oriental Journal of Chemistry. (2018, October 21). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. [Link]

-

Hansen, P. R., et al. (2020, September 9). Halogenation as a tool to tune antimicrobial activity of peptoids. PMC. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5- benzodiazepines and evaluation of antibacterial activity. [Link]

-

ResearchGate. (2013, July 30). Structure - Antimicrobial Activity Relationship Investigation of Some Butadiene and Chalcone Derivatives. [Link]

-

Asian Journal of Organic & Medicinal Chemistry. Antimicrobial Evaluation and Efficient Green Synthesis of 8-Substituted-2,5-dihydro-1,5-benzothiazepine Derivatives. [Link]

-

Scholars Research Library. (2010). Synthesis and antibacterial activity of some substituted 2-phenyl benzothiazole. [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

-

ResearchGate. Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. [Link]

- Google Patents.

-

Studylib. Fischer Esterification: Benzoic Acid Lab Manual. [Link]

-

MedChemComm (RSC Publishing). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. [Link]

-

PMC. Synthesis and Antibacterial Activity of Benzo[11][17]isothiazolo[2,3-a]pyrazine-6,6-dioxide Derivatives. [Link]

-

ResearchGate. Methyl 2,5-dichlorobenzoate. [Link]

-

Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

PubMed. (2003, April 17). Effect of aryl ring fluorination on the antibacterial properties of C4 aryl-substituted N-methylthio beta-lactams. [Link]

-

PMC. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. [Link]

-

MDPI. (2025, December 1). Antibacterial Mechanisms of 4-Chlorobenzyl p-Coumarate: Inhibition of MepA and NorA Efflux Pumps. [Link]

-

PMC. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. [Link]

-

PMC. Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives. [Link]

-

Semantic Scholar. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. [Link]

-

Frontiers. (2015, April 28). Antibacterial activity of alkyl gallates is a combination of direct targeting of FtsZ and permeabilization of bacterial membranes. [Link]

-

White Rose Research Online. Antimicrobial mechanism of alkyl gallates against Escherichia coli and Staphylococcus aureus and its combined effect with electr. [Link]

Sources

- 1. BJOC - Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids [beilstein-journals.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Halogenation as a tool to tune antimicrobial activity of peptoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of aryl ring fluorination on the antibacterial properties of C4 aryl-substituted N-methylthio beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microchemlab.com [microchemlab.com]

- 6. researchgate.net [researchgate.net]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. studylib.net [studylib.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. hielscher.com [hielscher.com]

- 15. protocols.io [protocols.io]

- 16. Role of Propylparaben & Methylparaben in Product Preservation [elchemy.com]

- 17. ejournals.eu [ejournals.eu]

- 18. dandlelionmedical.com [dandlelionmedical.com]

Application Note: Procedure for Synthesizing Polysubstituted Benzoxazoles from Benzoate Precursors

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Polysubstituted benzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as bioisosteres for amides and esters in drug discovery programs. While the conventional synthesis of benzoxazoles relies on the condensation of 2-aminophenols with highly electrophilic species (such as aldehydes or acid chlorides), direct synthesis from benzoate esters presents a significant thermodynamic challenge[1]. The ester carbonyl is inherently less electrophilic, creating a high activation energy barrier for nucleophilic attack by the weakly nucleophilic anilinic amine.

To overcome this, modern synthetic methodologies employ robust catalytic systems to facilitate a one-pot amidation and subsequent cyclodehydration. This application note details two highly efficient, self-validating protocols for synthesizing polysubstituted benzoxazoles directly from benzoate precursors:

-

Organocatalytic Approach: Utilizing the neutral superbase 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under high-temperature conditions[2].

-

Brønsted Acid-Mediated Approach: Utilizing Methanesulfonic acid (MsOH) to drive protonation and dehydration[1].

Causality of Catalyst Selection

-

TBD (Organocatalyst): TBD acts as a bifunctional catalyst. It simultaneously hydrogen-bonds to the ester carbonyl (enhancing electrophilicity) and deprotonates the amine of the 2-aminophenol (enhancing nucleophilicity). Following the formation of the amide intermediate, TBD assists in the cyclodehydration step by activating the phenolic hydroxyl group for intramolecular ring closure[2].

-

MsOH (Brønsted Acid): MsOH protonates the ester carbonyl to force the initial nucleophilic attack. More importantly, it acts as a potent dehydrating agent in the second step, shifting the equilibrium toward the thermodynamically stable aromatized benzoxazole by eliminating water[1].

Reaction Mechanism

Reaction mechanism for the synthesis of benzoxazoles from benzoate esters.

Quantitative Data: Substrate Scope & Reactivity

The electronic nature of the benzoate precursor strictly dictates the reaction kinetics. Electron-withdrawing groups (EWGs) on the benzoate ring increase the partial positive charge on the carbonyl carbon, accelerating the initial amidation step. Conversely, electron-donating groups (EDGs) require extended reaction times or higher catalyst loading.

| Benzoate Precursor | 2-Aminophenol Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) |

| Methyl benzoate | 2-Aminophenol | TBD (20 mol%) | 150 | 12 | 82 |

| Methyl 4-nitrobenzoate (EWG) | 2-Aminophenol | TBD (20 mol%) | 150 | 6 | 91 |

| Methyl 4-methoxybenzoate (EDG) | 2-Aminophenol | TBD (20 mol%) | 170 | 18 | 74 |

| Ethyl benzoate | 4-Methyl-2-aminophenol | MsOH (3.0 eq) | 110 | 4 | 85 |

| Methyl 4-chlorobenzoate | 4-Chloro-2-aminophenol | MsOH (3.0 eq) | 110 | 3 | 88 |